
7-Amino-1H-indazol-6-OL
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Overview
Description
7-Amino-1H-indazol-6-OL is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
7-Amino-1H-indazol-6-OL belongs to the indazole family, characterized by its five-membered aromatic ring containing two nitrogen atoms. The molecular formula is C7H8N4O, with an amino group at the 7-position and a hydroxyl group at the 6-position. This unique structure contributes to its biological activities, making it a subject of extensive research.
Pharmaceutical Development
Enzyme Inhibition:
One of the primary applications of this compound is its role as an inhibitor of monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition has implications for treating neurodegenerative diseases and mood disorders. The binding mechanism typically involves interaction with the active site of the enzyme, preventing substrate access .
Anticancer Activity:
Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from indazole scaffolds have shown efficacy against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The compound has demonstrated promising IC50 values, indicating its potential as a low-toxicity anticancer agent .
Case Study 1: Anticancer Efficacy
In a study evaluating a series of indazole derivatives, one compound exhibited an IC50 value of 5.15 µM against K562 cells, showing selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM. This compound was found to induce apoptosis by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway .
Case Study 2: IDO1 Inhibition
Another study focused on the synthesis of indazole derivatives aimed at inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. One derivative showed remarkable IDO1 inhibitory activity with an IC50 value of 5.3 µM. The docking studies indicated effective interactions with the heme iron and hydrophobic pockets, confirming the indazole structure as a key pharmacophore for IDO1 inhibition .
Comparative Analysis of Related Compounds
The following table summarizes various compounds related to this compound and their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1H-Indazole | Basic structure without substitutions | Limited activity |
7-Nitroindazole | Nitro group at position 7 | MAO-B inhibitor |
1H-Indazol-5-amino | Amino group at position 5 | Anticancer activity |
Indazoles with C5/C6 substitutions | Various substituents at positions 5 and 6 | Enhanced MAO inhibition |
This comparative analysis highlights how variations in substitution patterns influence biological activity, underscoring the uniqueness of this compound within its class.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 7 acts as a nucleophile, enabling reactions with electrophilic agents. For example:
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Alkylation : Reacts with alkyl halides (e.g., 4-fluorobenzyl bromide) to form N-alkylated derivatives. This reaction is critical in synthesizing anticancer agents like N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (IC₅₀ = 0.4 μM in HCT116 cells) .
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Acylation : Forms N-acyl derivatives when treated with acyl chlorides or anhydrides. Acetylation at the amino group enhances solubility and modulates biological activity .
Example Reaction Table
Condensation Reactions
The amino and hydroxyl groups participate in condensations with carbonyl compounds:
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Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) under acidic conditions to form imine-linked products . In aqueous HCl, this reaction produces N1-CH₂OH derivatives (e.g., 1H-indazol-1-yl-methanol), confirmed by NMR and X-ray crystallography .
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Heterocyclic Synthesis : Condenses with ketones or esters to form fused-ring systems, expanding medicinal chemistry applications .
Mechanistic Insight
DFT calculations (B3LYP/6-311++G(d,p)) reveal that the reaction with formaldehyde proceeds via protonation of the indazole nitrogen, followed by nucleophilic attack of formaldehyde and subsequent dehydration .
Electrophilic Aromatic Substitution
The indazole ring undergoes substitution at electron-rich positions:
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Nitration : Controlled nitration with HNO₃/H₂SO₄ selectively targets the 4- or 5-position of the indazole ring, depending on reaction conditions.
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Sulfonation : Reacts with fuming sulfuric acid to introduce sulfonic acid groups, enhancing water solubility.
Acid-Base Reactions
The hydroxyl group at position 6 exhibits weak acidity (pKa ~8–10), enabling deprotonation under basic conditions. This property facilitates:
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Salt Formation : Reacts with strong bases (e.g., NaOH) to form water-soluble sodium salts .
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Coordination Chemistry : Binds to metal ions (e.g., Cu²⁺) via the hydroxyl oxygen, forming complexes studied for catalytic applications.
Biological Interactions
The compound inhibits kinases and IDO1 enzymes via hydrogen bonding and π-π stacking interactions:
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Kinase Inhibition : Binds to ATP pockets of receptor tyrosine kinases, disrupting cancer cell proliferation .
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IDO1 Inhibition : Competes with tryptophan for binding to the IDO1 active site, modulating immune response in tumors (IC₅₀ ~10 μM) .
Reactivity in Continuous Flow Systems
Industrial-scale synthesis employs flow reactors to optimize yield and safety:
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Nitration Optimization : Continuous flow nitration at 60°C with Cu(OAc)₂ catalysis achieves >85% yield.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-amino-1H-indazol-6-ol |
InChI |
InChI=1S/C7H7N3O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,8H2,(H,9,10) |
InChI Key |
ZEROYKCSTCHRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)N)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.